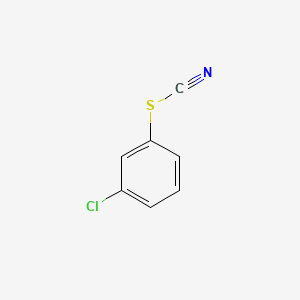
Thiocyanic acid, 3-chlorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanic acid, 3-chlorophenyl ester is an organic compound with the molecular formula C7H4ClNOS It is a derivative of thiocyanic acid where the hydrogen atom is replaced by a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiocyanic acid, 3-chlorophenyl ester typically involves the reaction of 3-chlorophenol with thiocyanic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the esterification process. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also helps in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions: Thiocyanic acid, 3-chlorophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester into thiols or other sulfur-containing compounds.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the ester group under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted phenyl thiocyanates.
Scientific Research Applications
Thiocyanic acid, 3-chlorophenyl ester has several applications in scientific research:
Biology: The compound is studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of thiocyanic acid, 3-chlorophenyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Thiocyanic acid, phenyl ester: Similar structure but lacks the chlorine atom, resulting in different reactivity and applications.
Thiocyanic acid, 4-chlorophenyl ester: Similar structure but with the chlorine atom in a different position, affecting its chemical properties.
Isothiocyanates: Compounds with the general structure R-N=C=S, which have different reactivity compared to thiocyanates.
Uniqueness: Thiocyanic acid, 3-chlorophenyl ester is unique due to the presence of the chlorine atom in the meta position, which influences its reactivity and potential applications. This structural feature makes it distinct from other thiocyanates and isothiocyanates, providing unique opportunities for its use in various fields.
Properties
CAS No. |
2402-00-8 |
|---|---|
Molecular Formula |
C7H4ClNS |
Molecular Weight |
169.63 g/mol |
IUPAC Name |
(3-chlorophenyl) thiocyanate |
InChI |
InChI=1S/C7H4ClNS/c8-6-2-1-3-7(4-6)10-5-9/h1-4H |
InChI Key |
RJIGKFDRWHAWBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















